molecular formula C10H13NO2 B555944 DL-Homophenylalanine CAS No. 1012-05-1

DL-Homophenylalanine

Cat. No. B555944
CAS RN: 1012-05-1
M. Wt: 179.22 g/mol
InChI Key: JTTHKOPSMAVJFE-UHFFFAOYSA-N
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Description

DL-Homophenylalanine is a natural product found in Glycine max . It is extensively used in the pharmaceutical industry as a precursor for the production of angiotensin-converting enzyme (ACE) inhibitor, which has significant clinical application in the management of hypertension and congestive heart failure .


Synthesis Analysis

A synthetic route involving a key Neber rearrangement is described for the preparation of both [1- 13 C] and [1- 15 N] DL -homophenylalanine (2-amino-4-phenylbutanoic acid), using suitably labelled sodium cyanide as the source of the isotopic label . Another study shows the potential of introducing spontaneous chemical reactions into enzymatic cascades for the synthesis of valuable chemicals .


Chemical Reactions Analysis

DL-Homophenylalanine is not metabolized by CYP79A2, indicating that the enzyme has a narrow substrate specificity . CYP79A2 is the first enzyme shown to catalyze the conversion of an amino acid to the aldo-xime in the biosynthesis of glucosinolates .


Physical And Chemical Properties Analysis

DL-Homophenylalanine has a molecular weight of 179.22 g/mol . Its physical and chemical properties include a density of 1.2±0.1 g/cm3, a boiling point of 324.8±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Peptide Synthesis

DL-Homophenylalanine is used in peptide synthesis . It’s a crucial component in the production of peptides, which are short chains of amino acid monomers linked by peptide bonds. Peptides have a wide range of applications in biological research, including the study of protein structure and function, and the development of new therapeutic agents .

Dipeptidyl Peptidase-IV Inhibition

DL-Homophenylalanine has been used in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors . DPP-IV inhibitors are a class of medicine that are used to treat type 2 diabetes. They work by blocking the action of DPP-IV, an enzyme that destroys the hormone incretin. Incretins help the body produce more insulin when it’s needed and reduce the amount of glucose being produced by the liver when it’s not needed .

Pharmaceutical Research

DL-Homophenylalanine is used as a reference standard in pharmaceutical analytical testing . It’s used to ensure the quality of the pharmaceutical products and to meet the regulatory requirements.

Safety And Hazards

When handling DL-Homophenylalanine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

properties

IUPAC Name

2-amino-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTHKOPSMAVJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874100
Record name HOMOPHENYLALANINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Homophenylalanine

CAS RN

1012-05-1
Record name 2-Amino-4-phenylbutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HOMOPHENYLALANINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTL1IB8F3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
MF Oldfield, NP Botting - Journal of Labelled Compounds and …, 1998 - Wiley Online Library
A synthetic route involving a key Neber rearrangement is described for the preparation of both [1‐ 13 C] and [1‐ 15 N] DL‐homophenylalanine (2‐amino‐4‐phenylbutanoic acid), using …
I Regla, H Luna, HI Pérez, P Demare… - Tetrahedron …, 2004 - Elsevier
… Kidney acetone powders (KAP) from beef, dog, hog, rat, and sheep have been evaluated for resolving N-acetyl-dl-homophenylalanine. We also propose a simple protocol for the …
Number of citations: 16 www.sciencedirect.com
U Wittstock, BA Halkier - Journal of Biological Chemistry, 2000 - ASBMB
… The ability of CYP79A2 to metabolize dl-homophenylalanine was investigated in spheroplasts of E. coli expressing chimeric CYP79A2. GC-MS analysis of the reaction mixture showed …
Number of citations: 291 www.jbc.org
JS Jin, AM Stalcup, MH Hyun - Journal of Chromatography A, 2001 - Elsevier
Recently, a new HPLC chiral stationary phase (CSP) prepared by covalently bonding (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid on silica gel was successfully employed in …
Number of citations: 28 www.sciencedirect.com
XG Wang, P Zhang, S Lynch… - Biocatalysis and …, 2010 - Taylor & Francis
… With the isolate I-4, the resting cells transaminate l-tert-leucine, l-norleucine, l-norvaline, γ-methyl-l-leucine and dl-homophenylalanine as effectively as does the crude extract. These …
Number of citations: 10 www.tandfonline.com
AM Stalcup, SC Chang, DW Armstrong - Journal of Chromatography A, 1991 - Elsevier
… , the smallest capacity factor was obtained on the R column, which had the second lowest %C loading, while 17 compounds (all of the amino acids except DL-homophenylalanine, DL-3(…
Number of citations: 135 www.sciencedirect.com
N Khelifa, A Dugay, AC Tessedre… - FEMS microbiology …, 1998 - academic.oup.com
Abstract Analysis by gas chromatography-mass spectrometry (GC-MS) of 24-h cultures of Clostridium butyricum type strain in synthetic BMG medium supplemented with various 2-…
Number of citations: 4 academic.oup.com
ML Hilton, SC Chang, MP Gasper… - Journal of Liquid …, 1993 - Taylor & Francis
(R)-, (S)- and racemic-phenethylcarbamate substituted-β-cyclodextrin bonded stationary phases were prepared and evaluated for the high performance liquid chromatographic …
Number of citations: 29 www.tandfonline.com
T Ohshima, H Sugimoto, K Soda - Analytical letters, 1988 - Taylor & Francis
A simple enzymatic end point method for the determination of L-phenylalanine and 3-phenylpyruvate has been developed. The assay is based on the spectrophotometry determination …
Number of citations: 25 www.tandfonline.com
H Zhao, SV Malhotra - Biotechnology letters, 2002 - Springer
… The data described above for the resolution of N-acetyl DL-homophenylalanine ethyl ester indicates that at low concentration of ionic liquid, the enzymatic resolution reaction may be …
Number of citations: 140 link.springer.com

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